molecular formula C18H17NO2 B1629434 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone CAS No. 1017601-66-9

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

Cat. No. B1629434
M. Wt: 279.3 g/mol
InChI Key: JHXUBGDRHLWEPE-UHFFFAOYSA-N
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Description

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, also known by its chemical structure C18H17NO2**, is a heterocyclic compound. Its molecular formula suggests it contains a pyridine ring fused with a benzene ring, along with a hydroxyl group and a benzyl substituent. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. Researchers have explored various synthetic routes to obtain 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. These methods often rely on starting materials such as benzaldehyde, pyridine derivatives, and appropriate reagents. Further optimization and yield improvement remain areas of interest.



Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone reveals its intriguing features. The benzyl group attached to the pyridine ring contributes to its overall shape and reactivity. The hydroxyl group provides potential sites for hydrogen bonding and interactions with biological targets. Researchers employ techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise three-dimensional arrangement.



Chemical Reactions Analysis

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone participates in various chemical reactions. These include oxidation, reduction, and substitution reactions. Functional group modifications allow researchers to tailor its properties for specific applications. Investigating its reactivity with different reagents provides insights into its behavior under diverse conditions.



Physical And Chemical Properties Analysis

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone exhibits specific physical and chemical characteristics:



  • Melting Point : Investigating its melting behavior provides insights into its purity and crystallinity.

  • Solubility : Understanding its solubility in different solvents informs formulation strategies.

  • Stability : Assessing its stability under various conditions (e.g., temperature, pH) guides storage and handling.


Safety And Hazards

While research on safety data is ongoing, precautions are necessary:



  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling : Follow standard laboratory safety protocols when working with this compound.

  • Environmental Impact : Consider its environmental fate and potential ecological effects.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its pharmacological effects, potential therapeutic applications, and target specificity.

  • Structural Modifications : Design analogs with improved properties.

  • Formulation : Develop delivery systems for optimal bioavailability.

  • Clinical Trials : Evaluate its efficacy and safety in humans.


properties

IUPAC Name

1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXUBGDRHLWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647712
Record name 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

CAS RN

1017601-66-9
Record name 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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